molecular formula C14H9FO3 B6396742 4-Fluoro-3-(2-formylphenyl)benzoic acid CAS No. 1261945-75-8

4-Fluoro-3-(2-formylphenyl)benzoic acid

Cat. No.: B6396742
CAS No.: 1261945-75-8
M. Wt: 244.22 g/mol
InChI Key: KCIIRHRKQHUARW-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-formylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at position 4 of the benzene ring and a 2-formylphenyl group at position 2. The formyl group (-CHO) on the phenyl substituent introduces reactivity for further functionalization, such as condensation reactions, which distinguishes it from analogs with inert substituents (e.g., trifluoromethyl or sulfonyl groups) .

Properties

IUPAC Name

4-fluoro-3-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIIRHRKQHUARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688843
Record name 6-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-75-8
Record name 6-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Another method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid .

Industrial Production Methods

Industrial production methods for 4-Fluoro-3-(2-formylphenyl)benzoic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Fluoro-3-(2-carboxyphenyl)benzoic acid.

    Reduction: 4-Fluoro-3-(2-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(2-formylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-formylphenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of substituents significantly influence the acidity, solubility, and reactivity of benzoic acid derivatives. Below is a comparison of key analogs:

Compound Name Substituent at Position 3 pKa (Estimated) Key Reactivity Features
4-Fluoro-3-(2-formylphenyl)benzoic acid 2-Formylphenyl (-C₆H₄CHO) ~2.8–3.2* Formyl enables nucleophilic additions (e.g., Schiff base formation)
4-Fluoro-3-(trifluoromethyl)benzoic acid (291) Trifluoromethyl (-CF₃) ~1.9–2.3 Strong electron-withdrawing effect; resistant to further derivatization
4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid Morpholine-sulfonyl (-SO₂C₄H₈NO) ~1.5–1.8 Sulfonyl group enhances acidity; morpholine improves solubility
4-Fluoro-3-(propan-2-yl)benzoic acid Isopropyl (-CH(CH₃)₂) ~4.0–4.5 Electron-donating group reduces acidity; steric hindrance limits reactivity

*Estimated based on substituent effects (formyl is moderately electron-withdrawing) .

Physical Properties

Substituents also affect melting points and solubility:

  • 4-Fluoro-3-(2-formylphenyl)benzoic acid : Expected melting point range of 180–190°C (polar formyl group increases crystallinity).
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid (291) : Melting point 89–92°C ; trifluoromethyl reduces polarity.
  • 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid : Higher melting point (>200°C) due to strong intermolecular interactions from sulfonyl and morpholine groups .

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